3-(二氟甲氧基)-4-甲基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

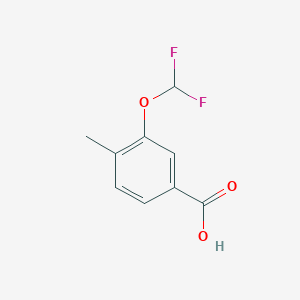

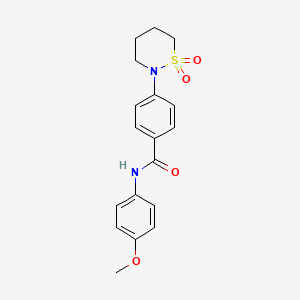

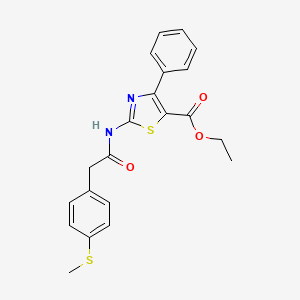

3-(Difluoromethoxy)-4-methylbenzoic acid is a chemical compound that belongs to the class of benzoic acid derivatives. It is characterized by a benzoic acid core structure with a difluoromethoxy group (-OCHF2) and a methyl group (-CH3) as substituents on the aromatic ring. Although the provided papers do not directly discuss 3-(Difluoromethoxy)-4-methylbenzoic acid, they do provide insights into similar compounds which can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of halogenated benzoic acids can be complex, involving multiple steps and functional group transformations. For instance, the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid involves starting from a tetrafluorobenzoate and proceeding through several steps including halogenation and hydrolysis . Similarly, the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid from a chlorodifluorobenzoic acid precursor involves nitration, esterification, reduction, diazotization, and hydrolysis, achieving a 70% overall yield . These methods suggest that the synthesis of 3-(Difluoromethoxy)-4-methylbenzoic acid would likely involve careful selection of starting materials and protection-deprotection strategies to introduce the difluoromethoxy and methyl groups at the desired positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often confirmed using techniques such as FTIR, NMR, MS, and X-ray crystallography. For example, the structure of 4-chloro-2,3,5-trifluorobenzoic acid was established using FTIR, NMR, MS, and elemental analysis . Similarly, the molecular structure and conformational properties of a series of thiourea derivatives were determined by X-ray single crystal diffraction . These techniques would also be applicable to determine the molecular structure of 3-(Difluoromethoxy)-4-methylbenzoic acid, ensuring the correct placement of substituents and the overall molecular conformation.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives is influenced by the substituents on the aromatic ring. For example, the presence of electron-withdrawing or electron-donating groups can affect the acidity of the carboxylic acid group and its participation in chemical reactions. The papers provided do not detail specific reactions of 3-(Difluoromethoxy)-4-methylbenzoic acid, but studies on similar compounds, such as the molecular recognition study involving 3,5-dihydroxybenzoic acid and its derivatives, show how functional groups participate in hydrogen bonding and recognition processes . These insights can be extrapolated to predict the reactivity of 3-(Difluoromethoxy)-4-methylbenzoic acid in forming supramolecular assemblies or participating in chemical syntheses.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and acidity, are also influenced by their substituents. While the papers do not provide data on 3-(Difluoromethoxy)-4-methylbenzoic acid, they do describe the characterization of similar compounds. For instance, the vibrational spectral characteristics of a series of thiourea derivatives were studied using FT-IR and Raman spectroscopy, complemented by quantum chemical calculations . These methods can be used to predict the vibrational spectra of 3-(Difluoromethoxy)-4-methylbenzoic acid and to infer its physical properties.

科学研究应用

电化学和离子液体

含有氟化合物的离子液体的电化学行为已得到广泛研究,例如3-(二氟甲氧基)-4-甲基苯甲酸。例如,研究表明,某些含氟离子液体可以发生电化学转化,在阳极和阴极产生各种产物,这对能量存储和转换技术的应用至关重要 (Li Xiao & K. Johnson, 2003)。

聚合物科学

化合物中的氟取代基,如3-(二氟甲氧基)-4-甲基苯甲酸,影响聚合过程和所得聚合物的性质。一项研究表明,类似化合物全氟-2-亚甲基-1,3-二氧兰可以聚合,生产具有出色化学抗性和热稳定性的材料,有助于创造耐用和高性能的聚合材料 (Y. Okamoto et al., 2007)。

液晶

氟原子的取向显著影响液晶的光学性质,这对于显示器和光学器件的发展至关重要。对于二氟苯基偶氮苯基苯甲酸酯的研究,这些化合物与3-(二氟甲氧基)-4-甲基苯甲酸具有结构相似性,揭示了它们在创造具有理想相变和光学特性的材料中的潜力 (A. A. Zaki et al., 2018)。

有机合成

在有机合成中,涉及化合物如3-(二氟甲氧基)-4-甲基苯甲酸的二氟甲基化过程对于将氟原子引入分子中至关重要,显著影响其化学性质和生物活性。已开发出一种实用的二氟甲基化方案,展示了该化合物在安全高效地合成氟化分子中的实用性 (Jeffrey B. Sperry & Karen Sutherland, 2011)。

化学传感器

包括3-(二氟甲氧基)-4-甲基苯甲酸在内的氟化合物由于其独特的电子和结构性质在化学传感器的发展中发挥重要作用。对氟取代苯甲酰胰蛋白酶的氟磁共振研究揭示了氟化分子与生物靶标的相互作用机制,这可以应用于设计敏感和选择性传感器 (J. W. Amshey & M. L. Bender, 1983)。

安全和危害

未来方向

作用机制

Target of Action

The primary target of 3-(Difluoromethoxy)-4-methylbenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, a process characterized by excessive deposition of extracellular matrix components .

Mode of Action

3-(Difluoromethoxy)-4-methylbenzoic acid interacts with its targets by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, which are involved in the EMT process . It also increases the expression of E-cadherin, a protein that helps cells stick together, maintaining the structure and integrity of tissues . Furthermore, it significantly reduces the phosphorylation levels of Smad2/3, proteins that are part of the TGF-β1 signaling pathway .

Biochemical Pathways

The compound affects the TGF-β1/Smad pathway, which is involved in the EMT process . By inhibiting this pathway, 3-(Difluoromethoxy)-4-methylbenzoic acid prevents the excessive deposition of extracellular matrix components, thereby playing a role in mitigating fibrosis .

Pharmacokinetics

The compound’s impact on bioavailability is suggested by its therapeutic effects, such as improving lung function and reducing lung inflammation and fibrosis .

Result of Action

The molecular and cellular effects of 3-(Difluoromethoxy)-4-methylbenzoic acid’s action include the inhibition of protein expression involved in EMT, reduction of Smad2/3 phosphorylation levels, and the increase in E-cadherin expression . These effects lead to improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced expression of E-cadherin .

Action Environment

It’s worth noting that the compound’s effectiveness in reducing pulmonary fibrosis suggests that it may be robust against various environmental factors within the body .

属性

IUPAC Name |

3-(difluoromethoxy)-4-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-5-2-3-6(8(12)13)4-7(5)14-9(10)11/h2-4,9H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFLMTHEUHPHGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2R)-2-(Bromomethyl)cyclohexyl]benzene](/img/structure/B2554297.png)

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2554306.png)

![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2554309.png)

![[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride](/img/no-structure.png)